molecular formula C9H7F3N2O4 B2777426 Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate CAS No. 913299-80-6

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B2777426
CAS No.: 913299-80-6
M. Wt: 264.16
InChI Key: DQZRQVGFBFXRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a nitro group attached to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Scientific Research Applications

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals

Safety and Hazards

“Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate” should be handled with care. Avoid contact with skin and eyes, and avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, or hot surfaces .

Future Directions

“Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate” has potential applications in the synthesis of various pharmaceutical and agricultural products . Its use in the synthesis of isoxazolinone antibacterial agents and benzo[b]azepines as inhibitors of cholesterol ester transfer suggests potential future directions for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl 4-(trifluoromethyl)benzoate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and methanol for the nitration step, and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 4-amino-2-(trifluoromethyl)benzoate
  • Methyl 2,4-bis(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is unique due to the simultaneous presence of amino, nitro, and trifluoromethyl groups on the benzoate ester. This combination of functional groups imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-3-5(9(10,11)12)7(6(4)13)14(16)17/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZRQVGFBFXRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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COC(=O)c1ccc(C(F)(F)F)c([N+](=O)[O-])c1NC(C)=O
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-(acetylamino)-3-nitro-4-(trifluoromethyl)benzoate (1.00 g, 3.27 mmol) and 10% hydrochloric acid in methanol solution (10 ml) was heated at 55° C. for 16 h. The reaction mixture was concentrated in vacuo. The residue was diluted with aqueous saturated sodium bicarbonate and extracted with ethyl acetate. The extracts were washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel with a 30% ethyl acetate/n-hexane to give 780 mg (0.030 mol 90%) of the title compound as a yellow powder.
Name
methyl 2-(acetylamino)-3-nitro-4-(trifluoromethyl)benzoate
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1 g
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0 (± 1) mol
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10 mL
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